
4-Cyano-N-(naphthalene-1-sulfonyl)-L-phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyano-N-(naphthalene-1-sulfonyl)-L-phenylalanine is a synthetic organic compound that belongs to the class of sulfonyl amino acids This compound is characterized by the presence of a cyano group, a naphthalene sulfonyl group, and a phenylalanine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-N-(naphthalene-1-sulfonyl)-L-phenylalanine typically involves multiple steps:
Formation of the Naphthalene Sulfonyl Chloride: Naphthalene is reacted with chlorosulfonic acid to form naphthalene sulfonyl chloride.
Coupling with L-Phenylalanine: The naphthalene sulfonyl chloride is then reacted with L-phenylalanine in the presence of a base such as triethylamine to form N-(naphthalene-1-sulfonyl)-L-phenylalanine.
Introduction of the Cyano Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Cyano-N-(naphthalene-1-sulfonyl)-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The cyano and sulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide or other nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: Oxidized derivatives of the naphthalene and phenylalanine moieties.
Reduction: Reduced forms of the cyano and sulfonyl groups.
Substitution: Substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Cyano-N-(naphthalene-1-sulfonyl)-L-phenylalanine involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the sulfonyl and phenylalanine moieties can participate in various binding interactions. These interactions can modulate biological pathways and lead to specific effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Cyano-N-(naphthalene-1-sulfonyl)-D-phenylalanine: The D-isomer of the compound.
4-Cyano-N-(benzene-1-sulfonyl)-L-phenylalanine: A similar compound with a benzene sulfonyl group instead of a naphthalene sulfonyl group.
4-Cyano-N-(naphthalene-1-sulfonyl)-L-tyrosine: A similar compound with a tyrosine moiety instead of phenylalanine.
Uniqueness
4-Cyano-N-(naphthalene-1-sulfonyl)-L-phenylalanine is unique due to the combination of its cyano, naphthalene sulfonyl, and phenylalanine groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Número CAS |
80852-44-4 |
|---|---|
Fórmula molecular |
C20H16N2O4S |
Peso molecular |
380.4 g/mol |
Nombre IUPAC |
(2S)-3-(4-cyanophenyl)-2-(naphthalen-1-ylsulfonylamino)propanoic acid |
InChI |
InChI=1S/C20H16N2O4S/c21-13-15-10-8-14(9-11-15)12-18(20(23)24)22-27(25,26)19-7-3-5-16-4-1-2-6-17(16)19/h1-11,18,22H,12H2,(H,23,24)/t18-/m0/s1 |
Clave InChI |
BZAPTQJBMNCSQJ-SFHVURJKSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)N[C@@H](CC3=CC=C(C=C3)C#N)C(=O)O |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NC(CC3=CC=C(C=C3)C#N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


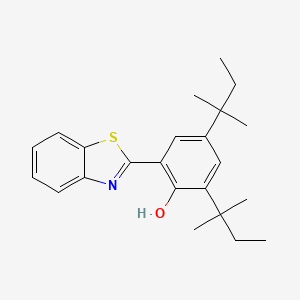
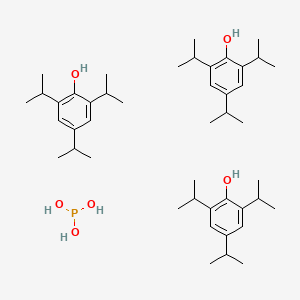

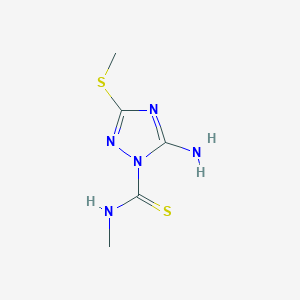

![Chloro(difluoro)[(trifluoromethyl)selanyl]methane](/img/structure/B14428543.png)
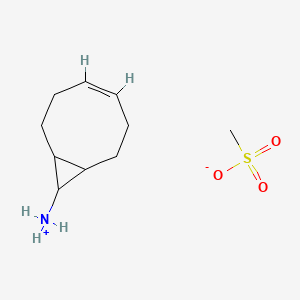

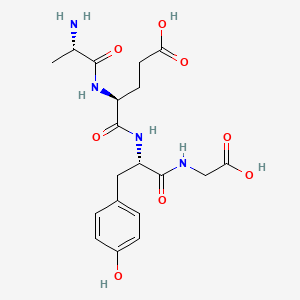

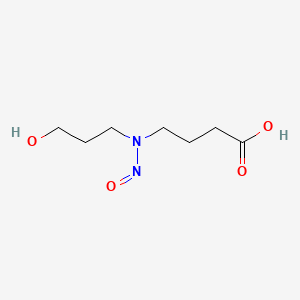

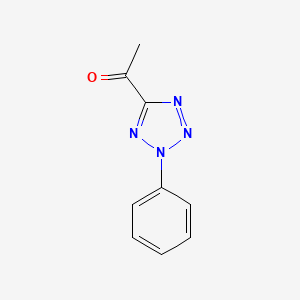
![4-Methyl-2-[2-(4-nitrophenyl)ethenesulfonyl]phenol](/img/structure/B14428585.png)
